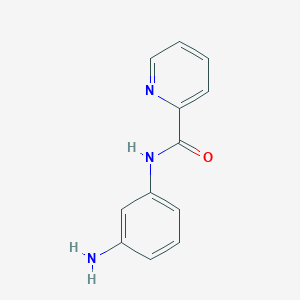

N-(3-aminophenyl)pyridine-2-carboxamide

Vue d'ensemble

Description

“N-(3-aminophenyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C12H11N3O . It is also known as Picolinamide . It is a potential inhibitor of poly (ADP-ribose) synthetase of nuclei from rat pancreatic islet cells . It acts as a bidentate ligand and forms complexes with lanthanide nitrates, thiocyanates, and perchlorates .

Synthesis Analysis

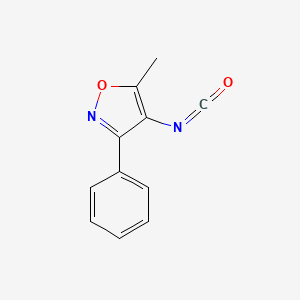

The synthesis of “N-(3-aminophenyl)pyridine-2-carboxamide” involves complex reactions with Co(II) and Co(III) salts . These ligands have interesting ligating possibilities because they have three donor groups . The compounds were characterized by X-ray powder patterns, conductivity measurements, thermogravimetric analysis, magnetic properties as well as by IR, ligand field, and 1H-NMR spectroscopy .Molecular Structure Analysis

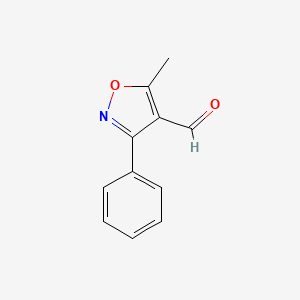

The molecular structure of “N-(3-aminophenyl)pyridine-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

In the presence of oxygen, “N-(3-aminophenyl)pyridine-2-carboxamide” undergoes a cobalt (III) ion promoted amide hydrogen ionization in the pH region 4–6 . This indicates that the compound is reactive and can undergo chemical transformations under certain conditions.Physical And Chemical Properties Analysis

“N-(3-aminophenyl)pyridine-2-carboxamide” is a solid compound . It has an empirical formula (Hill Notation) of C11H9N3O and a molecular weight of 199.21 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of Application

This compound is a part of the pyrimidine family, which is known for its anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Methods of Application

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Novel Derivatives

Scientific Field

Organic Chemistry and Material Science

Summary of Application

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Methods of Application

Novel derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results or Outcomes

The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Antimicrobial Potential

Scientific Field

Microbiology and Pharmacology

Summary of Application

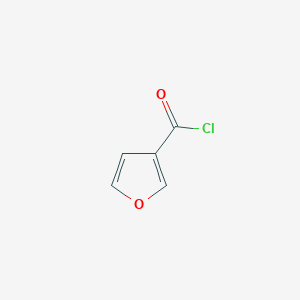

The compound has been used in the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which has shown antimicrobial potential .

Methods of Application

The tube dilution method was used for the determination of antimicrobial potential .

Results or Outcomes

The compound showed antimicrobial potential against S. aureus, B. subtilis, and E. coli .

Anti-Malarial, Anti-Trypanosomal, and Anti-Tuberculosis Applications

Summary of Application

Imidazopyridines, which include this compound, have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .

Methods of Application

The compound was examined for an intracellular hemozoin formation ability (β-hematin inhibition) .

Results or Outcomes

The compound has a mode of action via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .

Synthesis of Novel Derivatives with Anticancer Activity

Scientific Field

Organic Chemistry and Oncology

Summary of Application

The compound has been used in the synthesis of novel 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives against the lung cancer cell line .

Methods of Application

The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results or Outcomes

The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antioxidant Activity

Scientific Field

Pharmacology and Biochemistry

Summary of Application

The compound has been used in the synthesis of derivatives that have shown antioxidant activity .

Methods of Application

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .

Results or Outcomes

The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Orientations Futures

The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .

Propriétés

IUPAC Name |

N-(3-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSOVSWKGXJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389747 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)pyridine-2-carboxamide | |

CAS RN |

90209-80-6 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)